molecular formula C22H23N3O3S B2626688 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide CAS No. 450344-25-9

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide

Cat. No.: B2626688
CAS No.: 450344-25-9
M. Wt: 409.5
InChI Key: HCWXZTWIFQZXNL-UHFFFAOYSA-N
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Description

“N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide” is a chemical compound with the molecular formula C23H25N3O4S . It has a molecular weight of 439.5 g/mol . The IUPAC name for this compound is N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,4-c]pyrazole core, which is substituted with a 2,3-dimethylphenyl group and a 3,4-dimethoxybenzamide group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 439.5 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . It has one hydrogen bond donor count and six hydrogen bond acceptor counts . The topological polar surface area is 99.9 Ų . The compound has a rotatable bond count of 6 .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methods : Research focuses on the development of synthetic routes for related heterocyclic compounds, highlighting the versatility of these methods in creating complex molecules. For instance, the synthesis of thieno[3,4-b]pyrazine-based and benzothiadiazole-based donor−acceptor copolymers illustrates the potential for creating materials with specific optical and electrochemical properties, which are relevant for photovoltaic device applications (Zhou et al., 2010).

  • Structural Elucidation : The determination of crystal structures of related compounds helps in understanding their molecular configuration, which is crucial for tailoring their properties for specific applications. For example, the crystal structure of a related enol lactone containing a protected α-amino acid provides insights into its molecular geometry and potential reactivity (Bruno et al., 2010).

Potential Applications

  • Materials Science : Compounds with thieno[3,4-b]pyrazine moieties have been explored for their application in photovoltaic devices, indicating the relevance of such structures in developing new materials for energy conversion and storage (Zhou et al., 2010).

  • Pharmacological Research : While specifics on pharmacological applications are excluded as per your request, it's worth noting that structural analogs are often explored for their biological activities, leading to the discovery of compounds with potential therapeutic benefits.

  • Chemical Sensors : The development of fluorescent chemosensors based on related structures highlights the potential for using such compounds in detecting metal ions or other analytes, underscoring their importance in analytical chemistry (Khan, 2020).

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-13-6-5-7-18(14(13)2)25-21(16-11-29-12-17(16)24-25)23-22(26)15-8-9-19(27-3)20(10-15)28-4/h5-10H,11-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWXZTWIFQZXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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